2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
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Overview
Description
2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound with the molecular formula C14H15F2NO2 and a molecular weight of 267.276 g/mol. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a hydroxy group on a cyclohexene ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,6-difluorobenzoyl chloride and 1-hydroxycyclohex-2-en-1-ylmethanol.
Reaction Conditions: The reaction between 2,6-difluorobenzoyl chloride and 1-hydroxycyclohex-2-en-1-ylmethanol is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexene ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzamide moiety to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group yields a ketone, while reduction of the benzamide moiety yields an amine.
Scientific Research Applications
2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays to understand the effects of fluorine substitution on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: It is used in the development of specialty chemicals and materials. The compound’s unique properties make it suitable for applications in materials science, including the design of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxy group on the cyclohexene ring can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can be compared with other similar compounds, such as:
2,6-difluorobenzamide: This compound lacks the hydroxycyclohexene moiety and has different chemical and biological properties.
N-(1-hydroxycyclohex-2-en-1-yl)methylbenzamide: This compound lacks the fluorine atoms, which can significantly affect its chemical stability and biological activity.
2,6-difluoro-N-methylbenzamide: This compound has a methyl group instead of the hydroxycyclohexene moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in the combination of fluorine atoms and the hydroxycyclohexene moiety, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c15-10-5-4-6-11(16)12(10)13(18)17-9-14(19)7-2-1-3-8-14/h2,4-7,19H,1,3,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQUFYGPTVATER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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